molecular formula C9H6N2O3 B8737628 3-Hydroxy-5-nitroquinoline

3-Hydroxy-5-nitroquinoline

Cat. No. B8737628
M. Wt: 190.16 g/mol
InChI Key: SISRQKHBPIZTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07683076B2

Procedure details

To a solution of concentrated sulfic acid is added concentrated nitric acid dropwise at −30° C. Quinolin-3-ol is added to the mixture at −30° C., and then stirred at 30° C. for 2 hours. After cooled to ambient temperature, the mixture is poured into water and then neutralized with aqueous 4N sodium hydroxide solution. After extracted with ethyl acetate, the organic layer is dried, filtered and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to provide 5-nitroquinolin-3-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[C:7]([OH:15])[CH:6]=1.[OH-].[Na+]>O>[N+:1]([C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[C:9]=1[CH:8]=[C:7]([OH:15])[CH:6]=[N:5]2)([O-:4])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred at 30° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
After extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer is dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C=C(C=NC2=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.